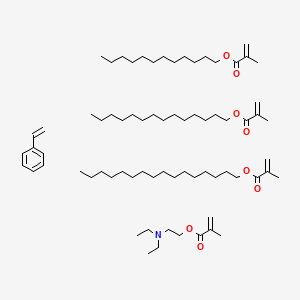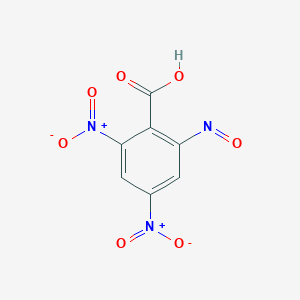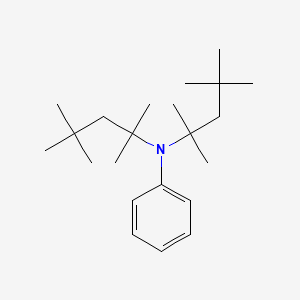
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline is a synthetic compound that belongs to the class of alkylated diphenylamines. It is known for its unique chemical structure, which includes two bulky 2,4,4-trimethylpentan-2-yl groups attached to an aniline moiety. This compound is widely used in various industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline can be synthesized through the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction typically involves mixing the reactants in a suitable solvent and heating the mixture to facilitate the alkylation process. The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a chemically differentiated building block for organic synthesis and medicinal chemistry.
Biology: The compound’s stability and reactivity make it useful in various biological assays and experiments.
Medicine: It is employed in the preparation of drug candidates containing hindered amine motifs.
Industry: The compound is widely used in the synthesis of lubricating oils due to its antioxidant properties.
作用机制
The mechanism of action of N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets through its bulky alkyl groups and aniline moiety. These interactions can lead to the stabilization of reactive intermediates and the inhibition of oxidative processes. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
相似化合物的比较
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Similar in structure but with different substituents on the aromatic ring.
4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a fluorine atom on the aromatic ring, providing different reactivity and properties.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a methylthio group, offering unique chemical properties.
Uniqueness
N,N-Bis(2,4,4-trimethylpentan-2-yl)aniline is unique due to its specific combination of bulky alkyl groups and aniline moiety, which provides it with distinct stability, reactivity, and antioxidant properties. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
属性
CAS 编号 |
64013-11-2 |
|---|---|
分子式 |
C22H39N |
分子量 |
317.6 g/mol |
IUPAC 名称 |
N,N-bis(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C22H39N/c1-19(2,3)16-21(7,8)23(18-14-12-11-13-15-18)22(9,10)17-20(4,5)6/h11-15H,16-17H2,1-10H3 |
InChI 键 |
GVISQLZOEMJWBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
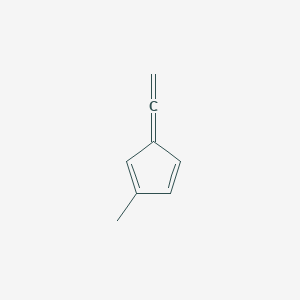
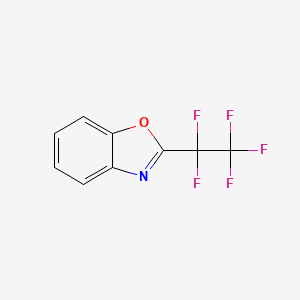
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

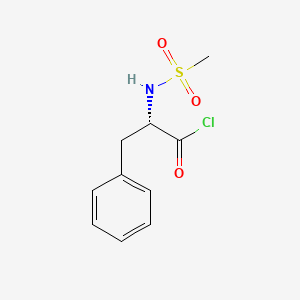
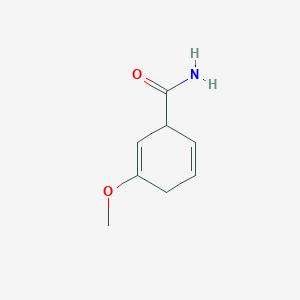
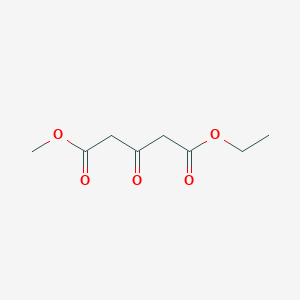
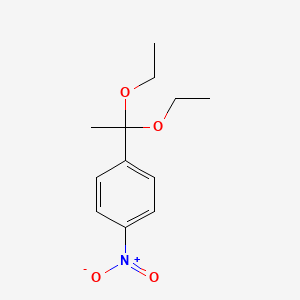
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
